5-Chloro-3-ethoxybenzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate phenol derivatives with acetoacetic ester derivatives using oxidative cross-coupling reactions . The reaction conditions often include the use of iron (III) salts as catalysts and tert-butyl hydroperoxide as the oxidant .
Industrial Production Methods
Industrial production of benzofuran derivatives, including 5-Chloro-3-ethoxybenzofuran-2-carboxylic acid, often employs scalable methods such as the condensation of phenols with acetoacetic ester derivatives. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-ethoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation and alkylation reactions can introduce new substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and physicochemical properties .
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-ethoxybenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential antibacterial, antiviral, and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-ethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosinase and carbonic anhydrase, which are involved in various biological processes . Additionally, it can interfere with DNA replication and repair mechanisms, leading to its potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-methoxybenzofuran-2-carboxylic acid
- 5-Bromo-3-ethoxybenzofuran-2-carboxylic acid
- 5-Chloro-3-ethoxybenzofuran-2-carboxamide
Uniqueness
5-Chloro-3-ethoxybenzofuran-2-carboxylic acid is unique due to its specific combination of chloro and ethoxy substituents, which confer distinct biological activities and physicochemical properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H9ClO4 |
---|---|
Molekulargewicht |
240.64 g/mol |
IUPAC-Name |
5-chloro-3-ethoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c1-2-15-9-7-5-6(12)3-4-8(7)16-10(9)11(13)14/h3-5H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
UHFMBVBGHGQVRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.